

A Comparative Guide to the Synthesis and Screening of Niclosamide Analogues

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Compound of Interest

Compound Name: C29H20Cl2N2O3

Cat. No.: B15172646

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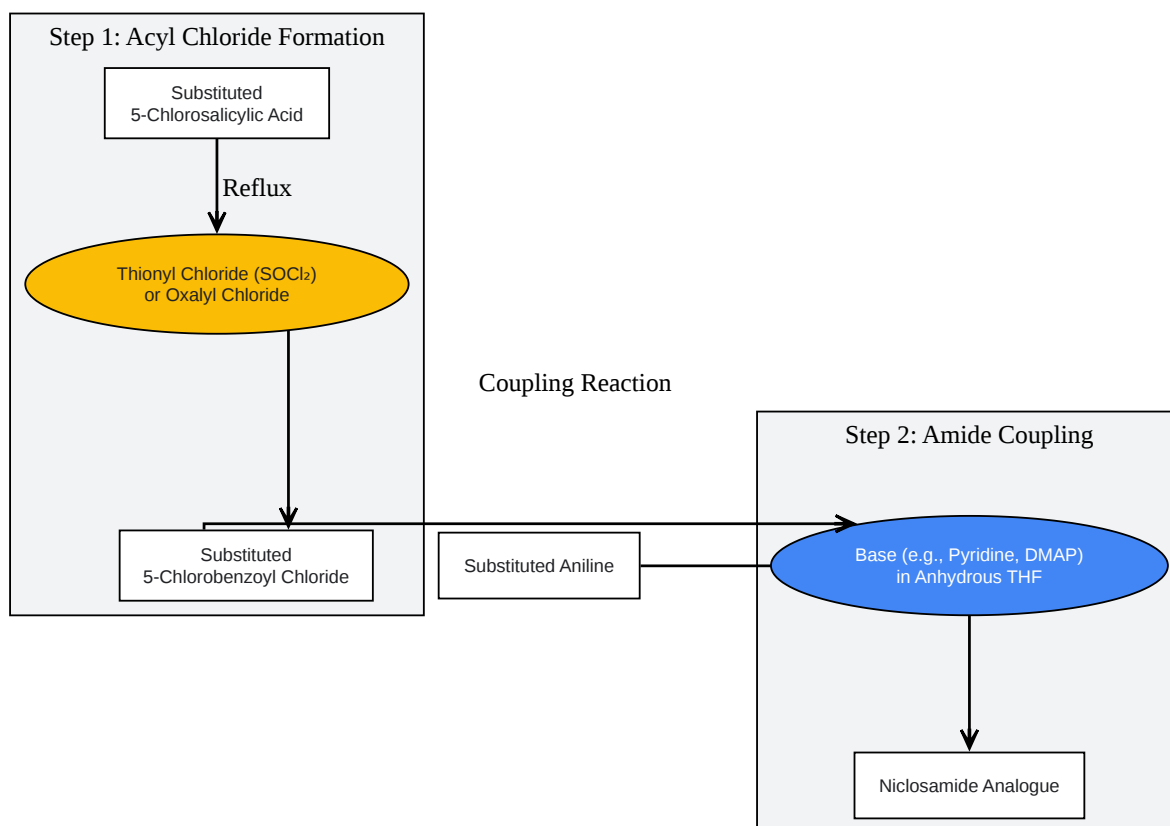
For Researchers, Scientists, and Drug Development Professionals

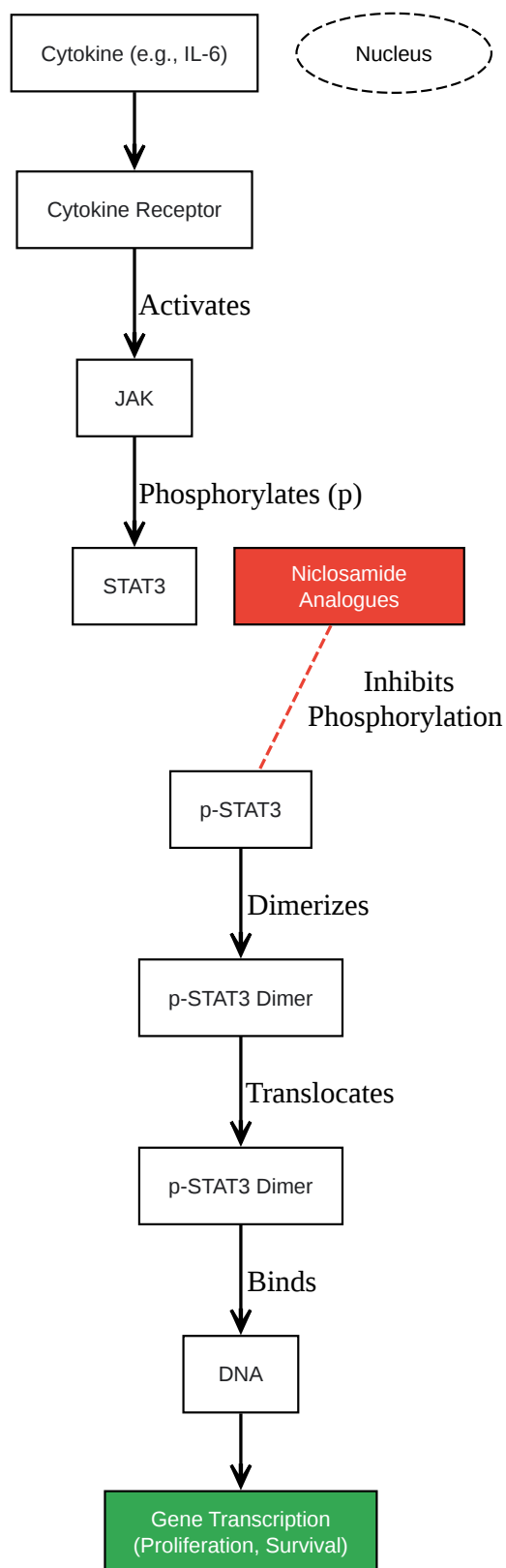
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potential as a repurposed therapeutic agent in oncology and virology.^{[1][2][3]} Its broad-spectrum activity is attributed to the inhibition of multiple crucial signaling pathways, including Wnt/ β -catenin, STAT3, mTOR, and NF- κ B.^{[3][4][5]} However, clinical applications of niclosamide have been hampered by its poor aqueous solubility and low bioavailability.^{[4][6][7]} This has spurred the development of numerous niclosamide analogues (chemical formula: **C29H20Cl2N2O3**) designed to enhance pharmaceutical properties while retaining or improving therapeutic efficacy.

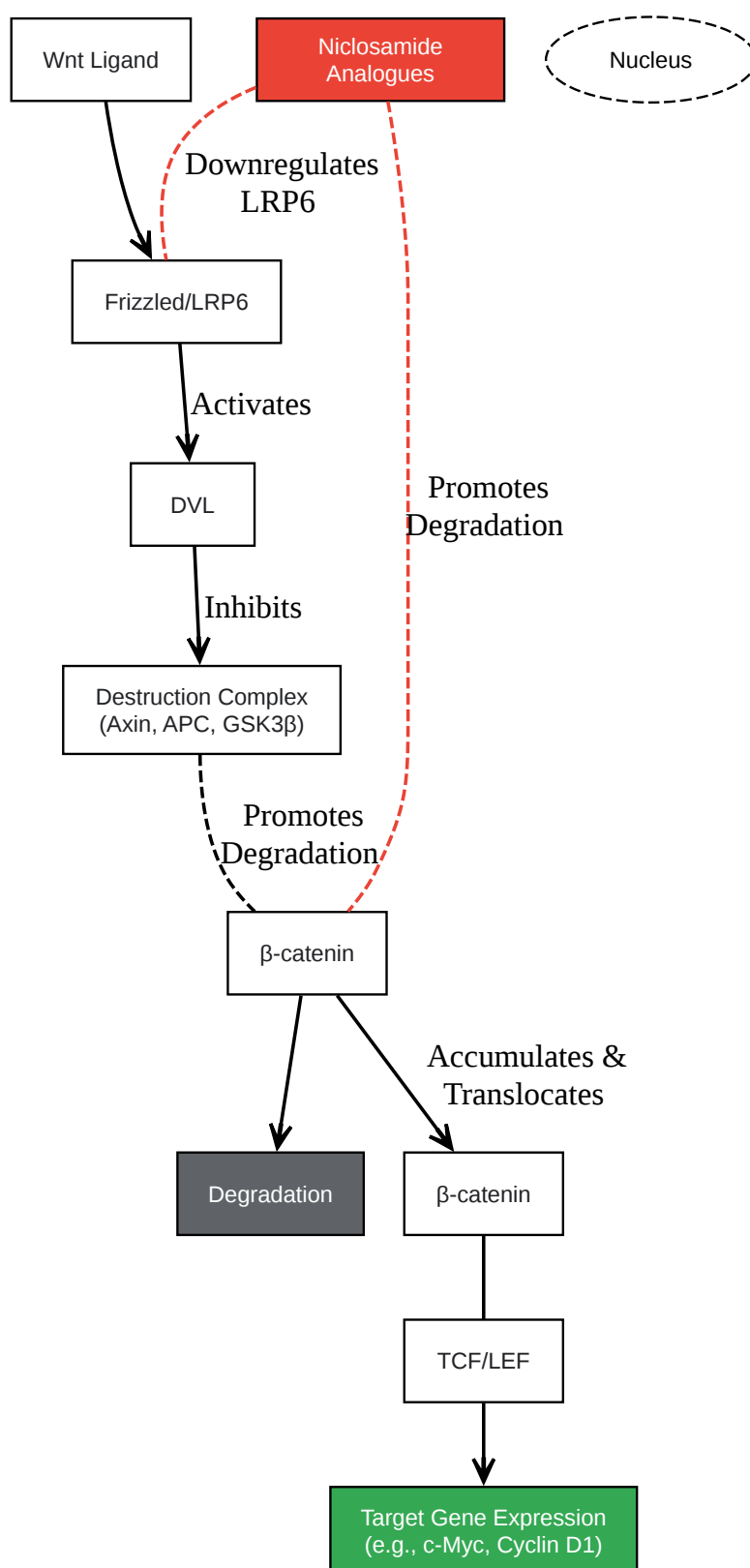
This guide provides a comparative overview of the synthesis and screening of various niclosamide analogues, presenting key experimental data and detailed protocols to support further research and development in this promising field.

Synthesis of Niclosamide Analogues: A General Approach

The synthesis of niclosamide analogues is most commonly achieved through a straightforward two-step amide coupling reaction.^{[8][9]} The general strategy involves the activation of a substituted salicylic acid (Ring A) to form an acyl chloride, which is then reacted with a substituted aniline (Ring B) to yield the final salicylanilide product. Modifications can be introduced on either aromatic ring to explore structure-activity relationships (SAR).







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